2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
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Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is an organic compound characterized by its complex structure, which includes a biphenyl group, a hydroxy-methyl-thio butyl chain, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Hydroxy-Methyl-Thio Butyl Chain: This step involves the reaction of 2-hydroxy-2-methyl-4-(methylthio)butylamine with an appropriate acylating agent to form the desired chain.
Acetamide Formation: The final step is the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and other proteins involved in cellular processes.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-methylpropyl)acetamide
- 2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)propionamide
Uniqueness
2-([1,1’-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is unique due to the presence of the hydroxy-methyl-thio butyl chain, which imparts distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-20(23,12-13-24-2)15-21-19(22)14-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-11,23H,12-15H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAAIDSNYCTJDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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